A Comprehensive Technical Guide to Boc-D-Phe-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Boc-D-Phe-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) is a pivotal building block in modern peptide synthesis and a compound of significant interest in drug discovery and development. Its D-chiral configuration and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it an essential reagent for the synthesis of peptides with enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the physical and chemical properties of Boc-D-Phe-OH, along with detailed experimental protocols relevant to its application.
Core Physical and Chemical Properties
Boc-D-Phe-OH is a white to off-white crystalline powder.[1][2] The incorporation of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis (SPPS).[2]
Identification and Nomenclature
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [3] |
| CAS Number | 18942-49-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Synonyms | N-Boc-D-phenylalanine, Boc-D-phenylalanine | [3] |
Physicochemical Data
A summary of the key physicochemical properties of Boc-D-Phe-OH is presented below.
| Property | Value | Reference |
| Molecular Weight | 265.31 g/mol | [1] |
| Melting Point | 80 - 90 °C | [2] |
| Boiling Point | ~408.52 °C (estimated) | [4] |
| pKa | ~3.88 (predicted) | [4] |
| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in EtOH) | [2] |
Solubility Profile
Boc-D-Phe-OH exhibits good solubility in a range of organic solvents commonly used in peptide synthesis, but it is poorly soluble in water.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Ethanol (EtOH) | Soluble | [4] |
| Methanol (MeOH) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |
| Water | Insoluble | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Boc-D-Phe-OH.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of Boc-D-Phe-OH shows characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and aromatic C-H functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy reveals signals corresponding to the protons of the tert-butyl group, the alpha- and beta-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.[6]
-
¹³C-NMR spectroscopy provides signals for all 14 carbon atoms, including the distinct carbonyl carbons of the Boc group and the carboxylic acid.[7]
-
Experimental Protocols
Detailed methodologies for key experimental procedures involving Boc-D-Phe-OH are provided below.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
-
A small amount of finely powdered Boc-D-Phe-OH is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Determination of Optical Rotation
Principle: As a chiral molecule, Boc-D-Phe-OH rotates the plane of plane-polarized light. The specific rotation is a characteristic physical property.
Methodology:
-
A solution of Boc-D-Phe-OH is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., ethanol).[2]
-
A polarimeter is calibrated with the pure solvent.
-
The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).
-
The observed angle of rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[9]
Solid-Phase Peptide Synthesis (SPPS) Workflow
Boc-D-Phe-OH is a fundamental reagent in Boc-chemistry-based solid-phase peptide synthesis. The general workflow involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.
Caption: General workflow for Boc-strategy solid-phase peptide synthesis.
Boc Group Deprotection Protocol
The removal of the Boc protecting group is a critical step in SPPS, allowing for the elongation of the peptide chain.
Caption: Experimental workflow for the deprotection of the Boc group.
Chemical Stability and Reactivity
The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF). This differential stability is the cornerstone of Boc-based peptide synthesis strategies. The carboxylic acid moiety of Boc-D-Phe-OH can be activated using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation.
Applications in Research and Drug Development
Boc-D-Phe-OH is extensively used in:
-
Peptide Synthesis: As a fundamental building block for the synthesis of peptides with enhanced resistance to proteolysis. The D-configuration hinders recognition by many common proteases.[2]
-
Drug Development: The incorporation of D-amino acids can significantly improve the pharmacokinetic properties of peptide-based drugs, including their in-vivo half-life.[2]
-
Enzyme Inhibitor Design: Used in the synthesis of peptide mimetics and inhibitors that target specific enzyme active sites.
-
Neuroscience Research: Employed in the creation of peptides that interact with receptors in the central nervous system.
Boc-D-Phe-OH is a well-characterized and indispensable tool for chemists and pharmacologists. Its defined physical and chemical properties, coupled with its versatile reactivity, ensure its continued importance in the synthesis of novel peptides and peptidomimetics for a wide range of therapeutic and research applications. This guide provides a foundational understanding of its core characteristics and practical methodologies for its use in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
